molecular formula C14H15NO2 B2454928 2-(Oxan-4-yloxy)quinoline CAS No. 2177060-09-0

2-(Oxan-4-yloxy)quinoline

Cat. No.: B2454928
CAS No.: 2177060-09-0
M. Wt: 229.279
InChI Key: ANJOIIZLAPKBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxan-4-yloxy)quinoline is a heterocyclic compound that features a quinoline core structure with an oxan-4-yloxy substituent. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Biochemical Analysis

Biochemical Properties

Quinoline-based compounds have been known to exhibit various biological activities It is plausible that 2-(Oxan-4-yloxy)quinoline may interact with enzymes, proteins, and other biomolecules, influencing their function and contributing to various biochemical reactions

Cellular Effects

Some quinoline derivatives have shown inhibitory effects on the growth of Mycobacterium tuberculosis It is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is suggested that quinoline derivatives may target the cytochrome bc1 complex This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-yloxy)quinoline typically involves the reaction of quinoline derivatives with oxan-4-yloxy reagents. One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with an oxan-4-yloxy halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as palladium or copper may be used to accelerate the reaction. The process is optimized to ensure high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-4-yloxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxan-4-yloxy group, where nucleophiles such as amines or thiols replace the oxan-4-yloxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

2-(Oxan-4-yloxy)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar core structure but without the oxan-4-yloxy substituent.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

    4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the fourth position.

Uniqueness: 2-(Oxan-4-yloxy)quinoline is unique due to the presence of the oxan-4-yloxy group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(oxan-4-yloxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-4-13-11(3-1)5-6-14(15-13)17-12-7-9-16-10-8-12/h1-6,12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJOIIZLAPKBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.